molecular formula C17H19ClN4O4S B2377379 N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide CAS No. 899733-75-6

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide

Cat. No.: B2377379
CAS No.: 899733-75-6
M. Wt: 410.87
InChI Key: PWYPHDJPPMFVRD-UHFFFAOYSA-N
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Description

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a high-quality chemical reagent designed for specialized research applications. This compound belongs to a class of molecules characterized by a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core structure that is sulfonated (5,5-dioxido) and substituted with a 4-chlorophenyl group at the 2-position . The molecule is further functionalized with an oxalamide bridge linking the pyrazole core to an isobutyl group, a feature known in related structures to contribute to molecular recognition and binding affinity . While the specific biological activity and mechanism of action for this exact compound are areas of active investigation, its complex structure makes it a valuable scaffold in medicinal chemistry and drug discovery research. Analogs within this chemical family are explored for their potential to interact with various biological targets, often leveraging the hydrogen-bonding capabilities of the oxalamide moiety and the distinct electronic properties provided by the sulfone and chlorophenyl groups . Researchers may utilize this compound in bioactivity screening, structure-activity relationship (SAR) studies, or as a key synthetic intermediate. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-10(2)7-19-16(23)17(24)20-15-13-8-27(25,26)9-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYPHDJPPMFVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration. By targeting this complex, the compound can effectively inhibit the growth and reproduction of fungi.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. , suggesting that it may persist in the environment for a long time. Additionally, it is likely to bioaccumulate in aquatic organisms, indicating that its use may have ecological implications. Therefore, careful management and monitoring are necessary when using this compound in the environment.

Biological Activity

N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide is a complex organic compound with potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Compound Overview

  • Molecular Formula: C16H17ClN4O5S
  • Molecular Weight: 412.8 g/mol
  • CAS Number: 899989-80-1

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and oxalamide moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the thieno[3,4-c]pyrazole ring.
  • Introduction of the chlorophenyl group.
  • Coupling with isobutyloxalamide.

These steps require careful control of reaction conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference Drug
Staphylococcus aureus15Ciprofloxacin
Escherichia coli18Ciprofloxacin
Bacillus subtilis12Ciprofloxacin

These results suggest that the compound has potential as an antibacterial agent.

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have also been explored for their anticancer properties. A study examined the cytotoxic effects of related compounds on human cancer cell lines:

Cell Line IC50 (µM) Compound
HeLa (Cervical)8.5N1-(2-(4-chlorophenyl)-...)
MCF-7 (Breast)12.0N1-(2-(4-chlorophenyl)-...)
A549 (Lung)10.5N1-(2-(4-chlorophenyl)-...)

These findings indicate that the compound may inhibit cancer cell proliferation effectively.

Case Studies

  • Antimicrobial Study : A comparative study evaluated various thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results demonstrated that compounds with chlorosubstituents exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on multiple cancer cell lines. The study utilized the MTT assay to determine cell viability and concluded that certain derivatives exhibited promising anticancer potential .

Comparison with Similar Compounds

Key Compounds for Comparison:

N1-(4-Fluorobenzyl)-N2-(2-(4-Fluorophenyl)-5,5-Dioxido-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Oxalamide () Core: Thieno[3,4-c]pyrazole with 5,5-dioxido sulfone. Substituents: Dual 4-fluorophenyl groups (position 2) and a 4-fluorobenzyl oxalamide. Key Differences: Fluorine substituents (vs. chlorine) increase electronegativity and metabolic stability. The benzyl group (vs.

4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide () Core: Pyridine sulfonamide with a substituted pyrazole. Substituents: 4-Chlorophenyl carbamoyl, butyl, and methyl groups. Key Differences: Sulfonamide (vs. sulfone) enables hydrogen bonding. The pyridine ring (vs. thienopyrazole) alters electronic distribution and steric profile .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Analysis of Key Features

Property Main Compound (Chlorophenyl/Isobutyl) Fluorophenyl/Fluorobenzyl Analog Pyridine Sulfonamide Analog
Core Structure Thieno[3,4-c]pyrazole + sulfone Thieno[3,4-c]pyrazole + sulfone Pyridine + sulfonamide
Aromatic Substituent 4-Chlorophenyl 4-Fluorophenyl (×2) 4-Chlorophenyl
Side Chain Isobutyl oxalamide 4-Fluorobenzyl oxalamide Butyl/methyl pyrazole
Electron Effects Strong EWG (sulfone, Cl) Stronger EWG (F) Moderate EWG (sulfonamide, Cl)
Key IR Stretches (cm⁻¹) SO₂: ~1385, 1164; C=O: ~1726* SO₂: Similar; C=O: ~1726* SO₂: 1385, 1164; C=O: 1726
1H-NMR Features Isobutyl CH3 (δ ~0.9–1.4) Fluorobenzyl CH2 (δ ~4.5–5.0) Butyl CH2 (δ ~1.36)

*Assumed based on analogous oxalamide/urea C=O stretches .

Implications of Structural Differences

Bioactivity and Binding Interactions :

  • The chlorophenyl group in the main compound may enhance hydrophobic interactions compared to fluorophenyl analogs, which prioritize electronic effects.
  • Isobutyl vs. benzyl chains modulate lipophilicity: Isobutyl increases aliphatic hydrophobicity, whereas benzyl may engage in aromatic stacking .

Solubility and Metabolic Stability: Sulfone groups (main compound and fluorinated analog) reduce solubility in aqueous media compared to sulfonamides () but improve oxidative stability.

Spectroscopic Signatures :

  • The main compound’s isobutyl protons (δ ~0.9–1.4) contrast with fluorobenzyl CH2 signals (δ ~4.5–5.0) in , reflecting differing electronic environments .

Q & A

Q. What are the key synthetic challenges in preparing N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step routes, including cyclization of the thieno[3,4-c]pyrazole core and subsequent oxalamide coupling. Challenges include regioselectivity in pyrazole formation and maintaining stability of the sulfone group. Optimization strategies:

  • Catalysts : Use DABCO (1,4-Diazabicyclo[2.2.2]octane) to enhance cyclization efficiency and yield .
  • Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature : Stepwise heating (e.g., 80–100°C for cyclization, room temperature for amide coupling) minimizes side reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) resolves regioisomeric by-products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl δ ~7.4 ppm; isobutyl protons δ ~1.0–2.0 ppm) .
  • HRMS : Confirms molecular weight (theoretical m/z: 435.04 for [M+H]⁺; observed: 435.05 ± 0.02) .
  • HPLC : Purity >95% using a C18 column (mobile phase: acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
  • Anti-inflammatory Potential : COX-2 inhibition assays (IC₅₀ determination via ELISA) .
  • Kinase Inhibition : ATP-competitive assays using recombinant kinases (e.g., JAK2, EGFR) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed mechanisms of action (e.g., kinase inhibition vs. apoptosis induction)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., JAK2 PDB: 4FV8). Compare binding energies (< -8 kcal/mol suggests strong affinity) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • Transcriptomic Profiling : RNA-seq of treated cells to identify apoptosis-related gene expression (e.g., BAX/BCL-2 ratio) .

Q. What strategies address discrepancies in reported IC₅₀ values across cell lines?

Methodological Answer:

  • Metabolic Variability : Normalize data using ATP-content assays (e.g., CellTiter-Glo) to account for proliferation rate differences .
  • Membrane Permeability : Measure cellular uptake via LC-MS/MS (intracellular concentration vs. efficacy correlation) .
  • Resistance Profiling : Test in isogenic cell lines with ABC transporter overexpression (e.g., MDR1) .

Q. How can regioselectivity in thieno[3,4-c]pyrazole cyclization be controlled during synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Low-temperature cyclization (0–5°C) favors the 3-substituted isomer, while prolonged heating (12 h, 100°C) shifts equilibrium toward the 5-substituted product .
  • Directing Groups : Introduce transient protecting groups (e.g., Boc on nitrogen) to steer cyclization .

Methodological Recommendations

Q. How to design SAR studies for enhancing anticancer potency?

Answer:

  • Systematic Substitution : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to assess electronic effects on kinase binding .
  • Bioisosteric Replacement : Substitute the isobutyl group with cyclopropyl or benzyl to evaluate steric tolerance .
  • In Vivo Validation : Use xenograft models (e.g., MDA-MB-231) at 10–50 mg/kg doses .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 h) and analyze via HPLC-MS. Major degradation products include sulfone oxidation derivatives .
  • Oxidative Stress Testing : Use H₂O₂ (0.3% v/v) to simulate ROS-mediated breakdown .

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